
2-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 2-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Pyrrolidinone derivatives have been shown to possess significant antimicrobial properties . They can be synthesized to target a variety of pathogens, including bacteria and fungi. The presence of the pyrrolidinone moiety in a compound can enhance its ability to inhibit the growth of microorganisms, making it a valuable scaffold for developing new antimicrobial agents .
Anticancer Activity
Research indicates that certain pyrrolidinone derivatives exhibit anticancer activities . These compounds can interfere with the proliferation of cancer cells, induce apoptosis, and may be used to design potent anticancer drugs. The structural features of pyrrolidinone, such as the chloro and methoxymethyl groups, can be modified to optimize their interaction with cancerous cells .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrrolidinone derivatives makes them candidates for treating inflammatory diseases. They can modulate the body’s inflammatory response, reducing swelling and pain. This application is particularly relevant in the development of treatments for chronic inflammatory conditions .
Antidepressant Activity
Pyrrolidinone derivatives have been associated with antidepressant effects . Their chemical structure allows them to cross the blood-brain barrier and interact with central nervous system receptors, which can influence mood and behavior. This property is explored in the synthesis of novel antidepressant medications .
Anti-HCV Activity
Compounds containing the pyrrolidinone ring have shown activity against the Hepatitis C Virus (HCV). They can be designed to disrupt the viral replication process, offering a pathway to new antiviral drugs specifically targeting HCV .
Synthetic Applications
Pyrrolidinone derivatives are utilized in organic synthesis as intermediates. They can be involved in various chemical reactions to produce a wide range of complex molecules. Their versatility in synthesis makes them valuable in medicinal chemistry for the creation of diverse pharmacological agents .
Agrochemical Applications
In the field of agrochemistry, pyrrolidinone derivatives can be used to develop new pesticides and herbicides. Their biological activity can be tailored to control pests and weeds effectively, contributing to crop protection and agricultural productivity .
Industrial Applications
Beyond their biological uses, pyrrolidinone derivatives find applications in industry. They can be part of formulations for materials with specific properties or used in processes requiring particular chemical reactions. This broadens the scope of pyrrolidinone derivatives beyond pharmaceuticals and agrochemicals .
Eigenschaften
IUPAC Name |
2-chloro-1-[2-(methoxymethyl)pyrrolidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-3-9(11)10(13)12-6-4-5-8(12)7-14-2/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOVAKRFEFWQBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC1COC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



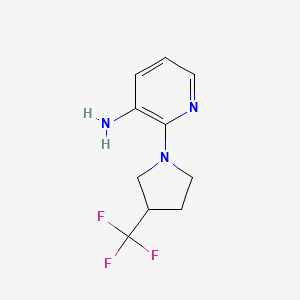
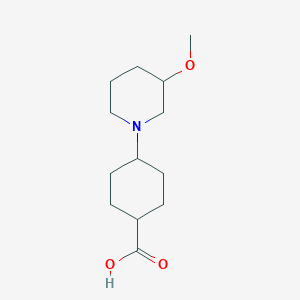
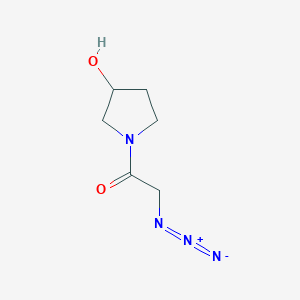
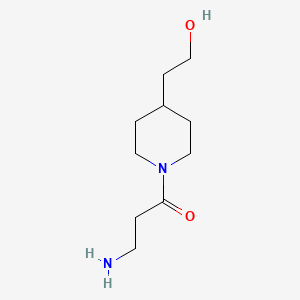

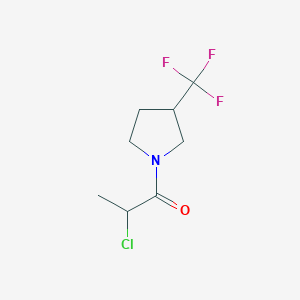
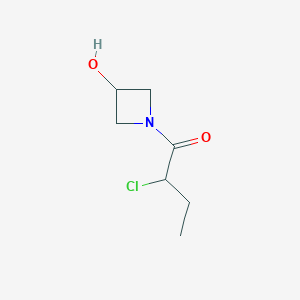
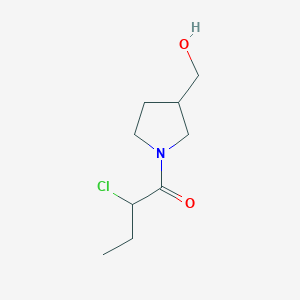
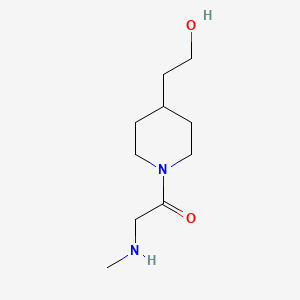
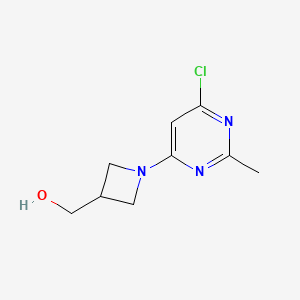


![3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)propanoic acid](/img/structure/B1476768.png)
![6-Prolyl-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476769.png)